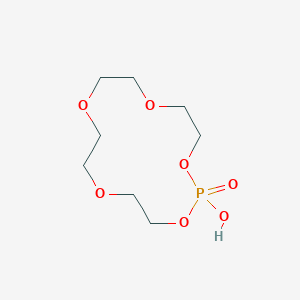
2-Hydroxy-1,3,6,9,12-pentaoxa-2lambda~5~-phosphacyclotetradecan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-1,3,6,9,12-pentaoxa-2lambda~5~-phosphacyclotetradecan-2-one is a cyclic organic compound characterized by the presence of five oxygen atoms and one phosphorus atom in its structure This compound is notable for its unique ring structure, which includes multiple ether linkages and a phosphonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1,3,6,9,12-pentaoxa-2lambda~5~-phosphacyclotetradecan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diol with a phosphonate ester in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that promotes cyclization without causing decomposition of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The use of high-purity reagents and stringent control of reaction conditions are critical to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-1,3,6,9,12-pentaoxa-2lambda~5~-phosphacyclotetradecan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate oxides.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The ether linkages in the ring structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while reduction can produce phosphine oxides. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile employed.
Applications De Recherche Scientifique
2-Hydroxy-1,3,6,9,12-pentaoxa-2lambda~5~-phosphacyclotetradecan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a useful probe for studying enzyme mechanisms and interactions with biological macromolecules.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 2-Hydroxy-1,3,6,9,12-pentaoxa-2lambda~5~-phosphacyclotetradecan-2-one exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The presence of multiple ether linkages and a phosphonate group allows it to participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,6,9,12-Pentaoxa-2-thiacyclotetradecane 2,2-dioxide: Similar in structure but contains a sulfur atom instead of phosphorus.
Crown Ethers: Compounds with similar ether linkages but lacking the phosphonate group.
Phosphonate Esters: Compounds containing the phosphonate group but without the cyclic ether structure.
Uniqueness
2-Hydroxy-1,3,6,9,12-pentaoxa-2lambda~5~-phosphacyclotetradecan-2-one is unique due to its combination of a cyclic ether structure with a phosphonate group. This dual functionality imparts distinctive chemical properties, such as the ability to form stable complexes with metal ions and participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
112370-99-7 |
|---|---|
Formule moléculaire |
C8H17O7P |
Poids moléculaire |
256.19 g/mol |
Nom IUPAC |
2-hydroxy-1,3,6,9,12-pentaoxa-2λ5-phosphacyclotetradecane 2-oxide |
InChI |
InChI=1S/C8H17O7P/c9-16(10)14-7-5-12-3-1-11-2-4-13-6-8-15-16/h1-8H2,(H,9,10) |
Clé InChI |
AFVIGANOYGRFDL-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOP(=O)(OCCOCCO1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


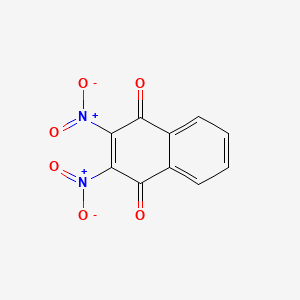
![4-[2-(2-Hydroxyphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14308196.png)


![2-[2-(Benzyloxy)propan-2-yl]oxirane](/img/structure/B14308206.png)
![1-Dodecyl-1'-[6-(pyren-1-yl)hexyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14308207.png)

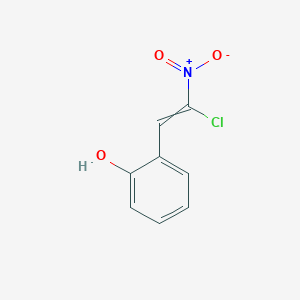
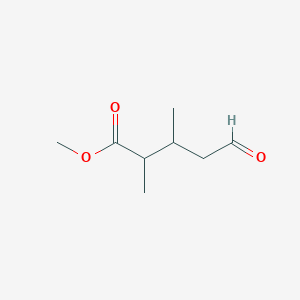
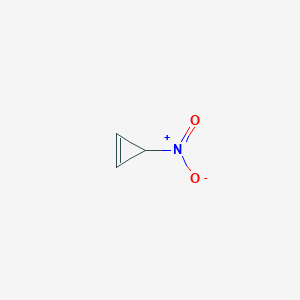
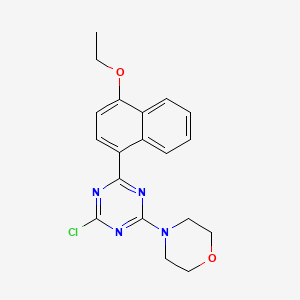
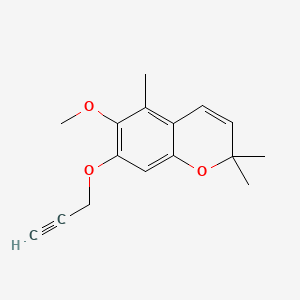
![3a,8a-Dihydroxy-1,3,3a,8a-tetrahydrocyclopenta[a]indene-2,8-dione](/img/structure/B14308248.png)
![2-[4-(Hydroxymethyl)-3-methoxyphenoxy]acetamide](/img/structure/B14308270.png)
